molecular formula C16H13ClN4O2S B3867423 N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B3867423
M. Wt: 360.8 g/mol
InChI Key: QGFYFCZMOWTFMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea, also known as P-113, is a synthetic compound that belongs to the class of thiadiazole derivatives. P-113 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases.

Mechanism of Action

The exact mechanism of action of N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood. However, studies have suggested that N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea exerts its therapeutic effects by inhibiting various cellular pathways. In cancer, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the NF-κB pathway, which is involved in the inflammatory response. Additionally, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have various biochemical and physiological effects. In cancer, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to induce apoptosis and inhibit cell growth. In inflammation, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to reduce cytokine production and inhibit the inflammatory response. Additionally, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its relatively simple synthesis method. N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea is also stable and can be stored for extended periods. However, one limitation of using N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurological disorders and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea. Finally, the development of more soluble analogs of N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea could improve its efficacy in various assays.

Scientific Research Applications

N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to inhibit the growth of cancer cells and induce apoptosis. N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, N-(4-chlorophenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c17-11-6-8-12(9-7-11)18-15(22)19-16-21-20-14(24-16)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFYFCZMOWTFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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